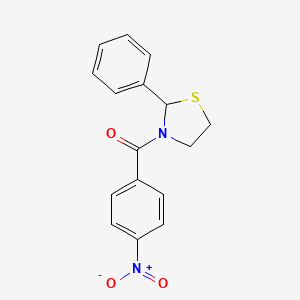

(4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone

Description

(4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone is a heterocyclic compound featuring a thiazolidine core substituted at position 2 with a phenyl group and at position 3 with a 4-nitrophenyl ketone moiety. The thiazolidine ring, a five-membered structure containing sulfur and nitrogen, imparts conformational flexibility, while the nitro group at the para position of the phenyl ring contributes to its electron-withdrawing properties.

Properties

IUPAC Name |

(4-nitrophenyl)-(2-phenyl-1,3-thiazolidin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c19-15(12-6-8-14(9-7-12)18(20)21)17-10-11-22-16(17)13-4-2-1-3-5-13/h1-9,16H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOOLPNNTLALBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone typically involves the reaction of 4-nitrobenzaldehyde with 2-phenylthiazolidine-3-one. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl and nitrophenyl derivatives.

Scientific Research Applications

The applications of (4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone are not explicitly detailed in the provided search results. However, the search results do provide information on thiazole and thiazolidine derivatives in general, which can be helpful in understanding the potential applications of the specified compound.

Thiazole Ring Applications

Thiazole derivatives possess a wide array of biological activities, making them valuable in pharmaceutical applications . Several studies included in the search results demonstrate the antibacterial activity of thiazole derivatives against various bacterial strains .

Antimicrobial Activity of Thiazole Derivatives:

- Desai et al. synthesized N’-(4-(arylamino)-6-(thiazol-2-ylamino)1,3,5-triazin-2-yl)isonicotinohydrazides and tested their antibacterial activity against Gram-positive (S. aureus, S. pyogenes) and Gram-negative bacteria (E. coli, P. aeruginosa), as well as fungi (C. albicans, A. niger, and Aspergillus clavatus) .

- Bikobo et al. synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazole-2-amine derivatives and evaluated their antimicrobial activity against Gram-positive (Enterococcus faecalis, S. aureus) and Gram-negative (Salmonella typhimurium) bacterial strains, as well as fungal strains (C. albicans and C. krusei) . Some compounds exhibited good antibacterial activity, even surpassing the reference drug spectinomycin in potency against Gram-positive bacteria .

Anticancer Activity of Thiazolidine Derivatives:

- US2009/0326020A1 mentions that 2-aryl-thiazolidine-4-carboxylic compounds are inhibitors of tubulin polymerization and possess significant anti-cancer activity in in vivo xenograft studies of melanoma in mice .

Other Potential Applications:

- Theিয়াসsearch results mention the use of radioisotopes in various fields such as chemistry, petroleum, pharmaceuticals, medicine, steel, and code, indicating the broad applicability of radiolabeled compounds in research and industry . Activation analysis, which involves exposing a sample to neutrons to create radioisotopes, can be used for quality control and trace element analysis .

- Teflon finishes, which incorporate fluorocarbons, are used in various applications due to their chemical inertness, water repellency, anti-sticking ability, friction resistance, and dielectric strength .

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, influencing cellular processes. Overall, the compound’s effects are mediated through its ability to bind to and alter the function of key biomolecules.

Comparison with Similar Compounds

Substituent Variations on the Thiazolidine Ring

Compound: 2-(3-Chlorophenyl)-1,3-thiazolidin-3-ylmethanone

- Structural Difference : The phenyl group at position 2 is replaced with a 3-chlorophenyl substituent.

- Impact: Electronic Effects: The chloro group is electron-withdrawing, enhancing the electrophilicity of the thiazolidine ring compared to the phenyl-substituted parent compound. Biological Relevance: The chloro substitution may enhance binding affinity to hydrophobic pockets in biological targets, as seen in structure-activity relationship (SAR) studies of cannabinoids where halogenation improved receptor interaction .

Heterocyclic Core Modifications

Compound: (4-Hydroxy-6-methyl-2-thioxo-1,2-dihydroquinolin-3-yl)(4-nitrophenyl)methanone

- Structural Difference: The thiazolidine ring is replaced with a quinoline scaffold bearing a thioxo group, hydroxy, and methyl substituents.

- Impact: Aromaticity and Rigidity: The quinoline core is more aromatic and rigid, reducing conformational flexibility compared to the thiazolidine ring. Solubility: The hydroxy group enhances polarity, improving solubility in polar solvents. Reactivity: The thioxo group may participate in hydrogen bonding, altering interaction profiles with biological targets or catalysts.

Nitroaromatic Derivatives in Catalytic Processes

Compound: Morpholino-(4-nitrophenyl)methanone

- Structural Difference : A morpholine ring replaces the thiazolidine moiety.

- Impact: Catalytic Hydrogenation: The nitro group in (4-nitrophenyl)(2-phenylthiazolidin-3-yl)methanone may exhibit distinct reduction kinetics compared to morpholino analogs. For instance, catalytic efficiency with Pd/Ni nanoparticles is influenced by electronic effects from the heterocyclic core .

Table 1: Structural and Physicochemical Comparison

Key Research Findings

- Substituent Effects : Chlorination at the phenyl ring enhances lipophilicity but may reduce metabolic stability due to increased molecular weight .

- Catalytic Applications: The nitro group’s reactivity is modulated by the heterocyclic core, with thiazolidine derivatives showing moderate catalytic hydrogenation rates compared to morpholino analogs .

Biological Activity

(4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring, which is known for its pharmacological significance. The presence of the nitrophenyl group enhances its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown promising results against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus niger .

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The thiazolidine moiety is known to interact with cellular targets involved in cancer progression .

- Antioxidant Activity : Molecular docking studies have indicated that the compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Interaction : The thiazolidine ring can modulate the activity of various enzymes, potentially influencing metabolic pathways.

- Redox Reactions : The nitrophenyl group participates in redox reactions, impacting cellular processes and signaling pathways.

- Binding Affinity : The compound's ability to bind to specific receptors or proteins may alter their functions, leading to therapeutic effects .

Case Studies

Several studies have explored the biological activity of thiazolidine derivatives, including:

- Synthesis and Antimicrobial Testing : A series of thiazolidine derivatives were synthesized and tested for their antibacterial and antifungal activities. Compounds exhibited varying degrees of efficacy against different strains, with some showing MIC values comparable to standard antibiotics .

- Cytotoxicity Studies : Research involving cytotoxicity assays on cancer cell lines revealed that certain derivatives of this compound could significantly reduce cell viability, indicating potential for anticancer therapy .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.